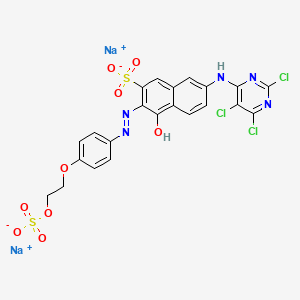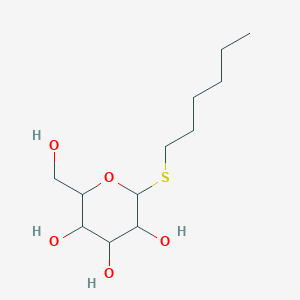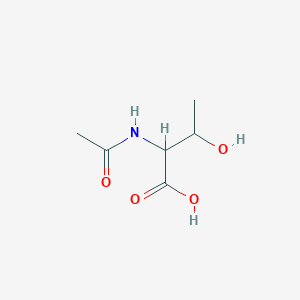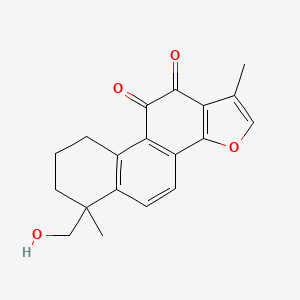
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes naphthalenesulfonic acid, hydroxy, sulfooxy, ethoxy, phenyl, azo, trichloro, and pyrimidinyl groups. The presence of these functional groups contributes to its unique chemical properties and reactivity.
准备方法
The synthesis of 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Diazotization: The process begins with the diazotization of an aromatic amine, typically involving sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce the sulfonic acid group.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial production methods often involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product.
化学反应分析
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the cleavage of the azo bond and formation of amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic media, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions vary based on the type of reaction and the reagents used.
科学研究应用
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of dyes and pigments due to its azo group.
Biology: The compound is utilized in biochemical assays and staining techniques for visualizing cellular components.
Industry: The compound is employed in the production of specialty chemicals, including surfactants and polymers.
作用机制
The mechanism of action of 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in various applications.
相似化合物的比较
Similar compounds to 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt include:
2-Naphthalenesulfonic acid, 4-hydroxy-3-((2-methoxyphenyl)azo)-6-((2-sulfoethyl)amino)-, disodium salt: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt: Another related compound with distinct functional groups that influence its reactivity and use.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and a wide range of applications.
属性
CAS 编号 |
71701-31-0 |
|---|---|
分子式 |
C22H14Cl3N5Na2O9S2 |
分子量 |
708.8 g/mol |
IUPAC 名称 |
disodium;4-hydroxy-3-[[4-(2-sulfonatooxyethoxy)phenyl]diazenyl]-7-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H16Cl3N5O9S2.2Na/c23-17-20(24)27-22(25)28-21(17)26-13-3-6-15-11(9-13)10-16(40(32,33)34)18(19(15)31)30-29-12-1-4-14(5-2-12)38-7-8-39-41(35,36)37;;/h1-6,9-10,31H,7-8H2,(H,26,27,28)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChI 键 |
KXPJUVZGVLIKKQ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=C(C(=NC(=N4)Cl)Cl)Cl)S(=O)(=O)[O-])OCCOS(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-difluoro-N-[3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B13392908.png)




![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13392923.png)

![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] Pyridine](/img/structure/B13392931.png)
![tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate](/img/structure/B13392939.png)
![rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid](/img/structure/B13392950.png)

![7-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13392970.png)
![1-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392978.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-](/img/structure/B13392979.png)
